molecular formula C11H12O3 B6276067 3-cyclopropyl-2-methoxybenzoic acid CAS No. 2723403-79-8

3-cyclopropyl-2-methoxybenzoic acid

Cat. No. B6276067
CAS RN: 2723403-79-8
M. Wt: 192.2
InChI Key:
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Description

3-cyclopropyl-2-methoxybenzoic acid (3-CPA) is an organic compound that has a wide range of applications in the fields of chemistry and biochemistry. It is a cyclic carboxylic acid with a molecular formula of C9H10O3 and is a derivative of benzoic acid. 3-CPA has been used in a variety of scientific applications, including in the synthesis of drugs, in the preparation of pharmaceuticals, and in the study of biochemical and physiological processes.

Scientific Research Applications

3-cyclopropyl-2-methoxybenzoic acid has a wide range of applications in the fields of chemistry and biochemistry. It has been used in the synthesis of drugs, in the preparation of pharmaceuticals, and in the study of biochemical and physiological processes. It has also been used in the synthesis of polymers and in the study of catalytic reactions. Additionally, 3-cyclopropyl-2-methoxybenzoic acid has been used in the synthesis of a variety of organic compounds, including cyclic ethers, amines, and carboxylic acids.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2-methoxybenzoic acid is not yet fully understood. However, it is known that 3-cyclopropyl-2-methoxybenzoic acid can act as a proton donor, which can lead to the formation of carboxylic acid derivatives. Additionally, 3-cyclopropyl-2-methoxybenzoic acid can form hydrogen bonds with other molecules, which can lead to the formation of hydrogen-bonded complexes. Finally, 3-cyclopropyl-2-methoxybenzoic acid can also form covalent bonds with other molecules, which can lead to the formation of stable complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-cyclopropyl-2-methoxybenzoic acid have not yet been fully elucidated. However, it is known that 3-cyclopropyl-2-methoxybenzoic acid can act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, 3-cyclopropyl-2-methoxybenzoic acid has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Finally, 3-cyclopropyl-2-methoxybenzoic acid has been shown to inhibit the activity of the enzyme glutathione peroxidase (GPX), which is involved in the detoxification of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The use of 3-cyclopropyl-2-methoxybenzoic acid in laboratory experiments offers several advantages. First, 3-cyclopropyl-2-methoxybenzoic acid is relatively inexpensive and readily available. Second, 3-cyclopropyl-2-methoxybenzoic acid is relatively stable and can be stored for long periods of time. Third, 3-cyclopropyl-2-methoxybenzoic acid is soluble in a variety of organic solvents, which makes it easy to use in a variety of experiments. Finally, 3-cyclopropyl-2-methoxybenzoic acid is relatively non-toxic and has low environmental impact.
However, there are also several limitations to the use of 3-cyclopropyl-2-methoxybenzoic acid in laboratory experiments. First, 3-cyclopropyl-2-methoxybenzoic acid has a relatively low solubility in water, which can limit its use in aqueous solutions. Second, 3-cyclopropyl-2-methoxybenzoic acid is susceptible to hydrolysis, which can limit its use in certain experiments. Finally, 3-cyclopropyl-2-methoxybenzoic acid is sensitive to light, which can limit its use in photochemical reactions.

Future Directions

The potential future directions for 3-cyclopropyl-2-methoxybenzoic acid are numerous. First, 3-cyclopropyl-2-methoxybenzoic acid could be used in the synthesis of novel drugs and pharmaceuticals. Second, 3-cyclopropyl-2-methoxybenzoic acid could be used in the study of biochemical and physiological processes. Third, 3-cyclopropyl-2-methoxybenzoic acid could be used in the synthesis of polymers and other organic compounds. Fourth, 3-cyclopropyl-2-methoxybenzoic acid could be used in the study of catalytic reactions. Finally, 3-cyclopropyl-2-methoxybenzoic acid could be used in the development of new analytical techniques and methods.

Synthesis Methods

3-cyclopropyl-2-methoxybenzoic acid can be synthesized by several different methods. One of the most common methods is the reaction of 2-chloro-3-cyclopropylbenzoic acid (2-Cl-3-cyclopropyl-2-methoxybenzoic acid) with an alkaline solution of sodium methoxide. This reaction produces 3-cyclopropyl-2-methoxybenzoic acid in a yield of approximately 70%. Another method is the reaction of 2-chloro-3-cyclopropylbenzoic acid with an alkaline solution of potassium methoxide, which produces 3-cyclopropyl-2-methoxybenzoic acid in a yield of approximately 90%. Finally, 3-cyclopropyl-2-methoxybenzoic acid can also be synthesized through the reaction of 2-chloro-3-cyclopropylbenzoic acid with an alkaline solution of sodium hydroxide, which produces 3-cyclopropyl-2-methoxybenzoic acid in a yield of approximately 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-cyclopropyl-2-methoxybenzoic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "3-cyclopropylphenol", "methyl iodide", "sodium hydride", "carbon dioxide", "sodium hydroxide", "sulfuric acid", "sodium bicarbonate", "methanol", "acetic anhydride", "acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Methylation of 3-cyclopropylphenol with methyl iodide and sodium hydride in methanol to yield 3-cyclopropyl-2-methoxyphenol.", "Step 2: Carboxylation of 3-cyclopropyl-2-methoxyphenol with carbon dioxide and sodium hydroxide in methanol to yield 3-cyclopropyl-2-methoxybenzoic acid.", "Step 3: Purification of the crude product by recrystallization from acetic acid and water.", "Step 4: Acidification of the purified product with hydrochloric acid to yield the free acid form of 3-cyclopropyl-2-methoxybenzoic acid.", "Step 5: Neutralization of the free acid form with sodium bicarbonate to yield the sodium salt form of 3-cyclopropyl-2-methoxybenzoic acid.", "Step 6: Final purification of the sodium salt form by recrystallization from water and drying to yield the desired product." ] }

CAS RN

2723403-79-8

Product Name

3-cyclopropyl-2-methoxybenzoic acid

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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